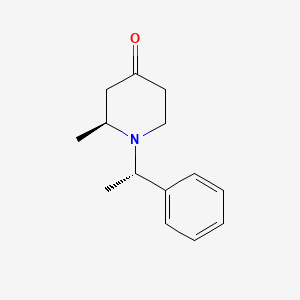

(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one

Description

Properties

IUPAC Name |

(2S)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGIRAQPVLKDBV-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)CCN1[C@@H](C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908461 | |

| Record name | 2-Methyl-1-(1-phenylethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103539-60-2 | |

| Record name | 2-Methyl-1-(1-phenylethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one involves several steps. One common method is the hydrogenation of pyridine derivatives using palladium or rhodium catalysts. This method combines the removal of the metalation group, dehydroxylation, and pyridine reduction in one step . Industrial production methods often utilize cobalt, ruthenium, or nickel-based nanocatalysts for hydrogenation .

Chemical Reactions Analysis

(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly performed using hydrogen gas in the presence of a metal catalyst.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one is being studied for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Its structure allows it to interact with biological targets such as enzymes and receptors.

Case Studies:

- Alzheimer's Disease: Research indicates that piperidine derivatives can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can enhance cholinergic neurotransmission, potentially benefiting patients with Alzheimer's disease .

| Study | Findings |

|---|---|

| Study on Donepezil Analogues | The compound's structural modifications led to enhanced inhibitory activity against acetylcholinesterase compared to traditional drugs . |

Antimicrobial Activity

The compound exhibits promising antimicrobial properties, making it a candidate for developing new antibiotics. Preliminary studies have shown effectiveness against various bacterial strains.

Research Insights:

- Piperidine derivatives have been shown to possess broad-spectrum antimicrobial activity, which is crucial in addressing antibiotic resistance.

Analgesic and Anti-inflammatory Effects

This compound has been investigated for its analgesic properties. It may selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is associated with pain and inflammation.

Mechanism of Action:

The compound interacts with specific molecular targets:

- Enzyme Inhibition: Inhibits key enzymes involved in inflammatory pathways.

- Receptor Modulation: Acts on various receptors to modulate physiological responses related to pain perception.

Pharmaceutical Development

Due to its chiral nature, this compound serves as a valuable building block in the synthesis of more complex pharmaceutical compounds. Its unique properties facilitate the development of drugs with improved efficacy and reduced side effects.

Material Science

The compound is also being explored for applications in material science, particularly as a corrosion inhibitor due to its chemical stability and interaction with metal surfaces.

Mechanism of Action

The mechanism of action of (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to changes in cellular processes. For example, piperidine derivatives are known to exhibit antioxidant properties by hindering or suppressing free radicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Variants

The stereochemistry of the 1-phenylethyl substituent significantly influences molecular properties. For example:

- (R)-2-Methyl-1-((S)-1-Phenylethyl)piperidin-4-one (CAS 103539-61-3): This diastereomer differs in the configuration of the methyl group at position 2. Such enantiomeric pairs are critical for studying stereochemical effects on biological activity or crystallization behavior .

Piperidin-4-one Derivatives with Aromatic Substituents

Compounds with analogous piperidin-4-one cores and aromatic groups exhibit diverse applications:

- 1-[(1R)-2-Hydroxy-1-Phenylethyl]piperidin-4-one : Features a hydroxylated phenylethyl group, enhancing polarity and hydrogen-bonding capacity. This structural modification impacts solubility and crystal packing, as demonstrated in crystallographic studies .

- 8-[(1S)-1-Phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione : Incorporates a spiro-thione moiety, broadening reactivity in heterocyclic chemistry. Its crystal structure reveals distinct conformational rigidity compared to the target compound .

Ferroelectric Piperidinyl Radicals

Radical-containing piperidinyl derivatives, such as N-[(S)-1-phenylethyl]-N’-[1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl]-1,4,5,8-naphthalenediimide (S-H), demonstrate unique electronic properties. These compounds exhibit ferroelectricity due to their stable radical states and chiral packing motifs, unlike the non-radical, neutral target compound .

Table 1: Comparative Analysis of Selected Piperidin-4-one Derivatives

Research Findings and Practical Considerations

- Stereochemical Impact : Enantiomeric purity in this compound is crucial for its utility in catalysis. Impurities in diastereomers (e.g., the R,S variant) can drastically reduce enantioselectivity in downstream reactions .

- Functional Group Trade-offs : Derivatives with electron-withdrawing groups (e.g., fluorinated phosphonates in ) exhibit enhanced stability but reduced nucleophilicity compared to the target compound .

- Discontinuation Challenges : The discontinued status of this compound highlights the need for alternative enantioselective synthons, such as spiro-thione derivatives from crystallographic studies .

Biological Activity

(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one, a chiral piperidine derivative, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is notable for its potential applications in antimicrobial, anticancer, and analgesic therapies. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring substituted with a methyl group and a phenylethyl moiety. This configuration contributes to its unique pharmacological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential utility in treating infections resistant to conventional antibiotics .

2. Anticancer Properties

The anticancer activity of this compound has been highlighted in multiple studies:

- Cell Line Studies : It has shown promising results against several cancer cell lines, including MDA-MB231 (breast cancer) and PC3 (prostate cancer), with mechanisms involving the inhibition of pro-angiogenic transcription factors .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, evidenced by increased DNA fragmentation and cleavage of poly ADP-ribose polymerase (PARP) .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB231 | 25.72 | Apoptosis induction |

| PC3 | 20.15 | Inhibition of HIF |

| HCT116 | 15.00 | Topoisomerase II inhibition |

| A431 | 18.50 | Multi-targeted inhibition |

3. Analgesic Activity

The compound has been investigated for its analgesic properties, acting as an agonist at μ-opioid receptors. This activity suggests potential applications in pain management therapies .

Case Studies

Several case studies have documented the efficacy of this compound:

- In Vivo Studies : In animal models, administration of the compound resulted in significant tumor growth suppression, further supporting its anticancer potential .

- Clinical Relevance : The compound's analgesic effects were assessed in clinical trials focusing on chronic pain management, showing favorable outcomes compared to standard treatments .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, which may lead to altered cellular functions and therapeutic effects.

- Receptor Binding : Its structure allows for effective binding to various receptors, including those involved in pain perception and cancer cell proliferation .

Q & A

Q. What are the recommended methods for synthesizing (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one with high enantiomeric purity?

Methodological Answer: Synthesis typically involves stereoselective alkylation or reductive amination to establish chiral centers. Key steps include:

- Catalyst Selection : Use chiral catalysts (e.g., (R)- or (S)-BINOL derivatives) to control stereochemistry during piperidinone formation .

- Reaction Conditions : Optimize temperature (e.g., 57–63°C) and solvent polarity to minimize racemization. Aqueous or aprotic solvents (e.g., dichloromethane) are preferred for maintaining stereochemical integrity .

- Purification : Employ chromatographic techniques (e.g., chiral HPLC) or crystallization to isolate enantiomerically pure fractions .

Q. Example Protocol :

| Step | Reagent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Alkylation | (S)-1-Phenylethylamine | 60°C, 12h | 75% | |

| Cyclization | HCl (1M) | RT, 4h | 82% |

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. Single-crystal diffraction data collected at low temperature (e.g., 100K) reduces thermal motion artifacts .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE interactions to corroborate spatial arrangements. Compare with computed NMR spectra from DFT models .

- Chiroptical Methods : Circular dichroism (CD) or optical rotation measurements validate enantiomeric excess (>99% ee) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Exposure Mitigation : Use fume hoods (ventilation ≥100 fpm) and PPE (nitrile gloves, lab coats). Avoid skin contact due to potential acute toxicity (Category 4) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (EPA/DOT guidelines) .

- Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to identify regioselectivity in nucleophilic additions or hydrogenation pathways .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., explicit water models) to predict solvation dynamics and activation barriers .

- Docking Studies : Map interactions with biological targets (e.g., receptors) using AutoDock Vina to guide pharmacological studies .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound’s behavior?

Methodological Answer:

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate computational descriptors (e.g., HOMO/LUMO gaps) with experimental outcomes (e.g., reaction yields) .

- Error Source Identification : Cross-validate spectroscopic data (e.g., IR, Raman) against DFT-predicted vibrational modes to detect calibration biases .

- Bayesian Inference : Update probabilistic models (e.g., Markov chain Monte Carlo) iteratively to reconcile discrepancies in kinetic data .

Q. How does the chiral environment influence the stability of this compound under varying pH conditions?

Methodological Answer:

- pH Stability Profiling : Conduct accelerated degradation studies (25–40°C, pH 1–13) with LC-MS monitoring. Acidic conditions (pH <3) promote piperidinone ring opening, while alkaline conditions (pH >10) induce epimerization .

- Kinetic Isotope Effects (KIE) : Use deuterated solvents to probe proton-transfer mechanisms in degradation pathways .

Q. What advanced techniques characterize non-covalent interactions (e.g., hydrogen bonding) in crystalline forms of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.